5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Overview
Description
The compound “5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione” belongs to the class of pyridazinones . Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . They have been found to exhibit a wide range of pharmacological activities .
Scientific Research Applications
Antimicrobial Activity
Pyridazinone derivatives have been recognized for their antimicrobial properties. They are effective against a variety of microorganisms, including bacteria and fungi. The presence of the aminophenyl group in the compound can potentially enhance these properties, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The structural features of pyridazinones allow them to interact with various biological targets, which is crucial in cancer therapy. Research has shown that certain pyridazinone derivatives can inhibit the proliferation of tumor cells, suggesting that our compound of interest could be explored for its anticancer potential .
Cardiovascular Applications
Pyridazinones have been explored for cardiovascular benefits, particularly in the treatment of hypertension. The compound’s ability to modulate blood pressure could be harnessed to develop new antihypertensive drugs .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of pyridazinones make them valuable in the treatment of chronic inflammatory diseases and pain management. The compound could be modified to enhance these effects and create more potent therapeutic agents .
Neuroprotective Properties
Some pyridazinone derivatives exhibit neuroprotective activities, which could be beneficial in treating neurodegenerative diseases. The compound’s potential to protect nerve cells from damage warrants further investigation .
Antidiabetic Activity
Pyridazinones have shown promise in the management of diabetes by influencing blood glucose levels. The compound’s structure could be optimized to improve its antidiabetic activity and possibly lead to the development of new oral hypoglycemic agents .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been found to interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-(4-aminophenyl)-6-methyl-2,3-dihydropyrrolo[3,4-d]pyridazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-6-9-10(13(19)16-15-12(9)18)11(17)7-2-4-8(14)5-3-7/h2-6H,14H2,1H3,(H,15,18)(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOZAPXOPWVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=C(C=C3)N)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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